molecular formula C13H16BrClN2O B14020492 (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B14020492
M. Wt: 331.63 g/mol
InChI Key: QBFRTVKKLVBTMW-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-5-chloro-2-methylbenzoyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-chloro-2-methylphenyl)(morpholino)methanone
  • (4-Bromo-5-chloro-2-methylphenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromo-5-chloro-2-methylphenyl)(thiomorpholino)methanone

Uniqueness

Compared to similar compounds, (4-Bromo-5-chloro-2-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of the 4-methylpiperazine moiety. This structural feature may confer distinct biological activity and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16BrClN2O

Molecular Weight

331.63 g/mol

IUPAC Name

(4-bromo-5-chloro-2-methylphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H16BrClN2O/c1-9-7-11(14)12(15)8-10(9)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3

InChI Key

QBFRTVKKLVBTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C)Cl)Br

Origin of Product

United States

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